molecular formula C16H20F3N3O2S B4554675 2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Cat. No.: B4554675
M. Wt: 375.4 g/mol
InChI Key: UYJFZSIZZBAZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide is a useful research compound. Its molecular formula is C16H20F3N3O2S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12283255 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds closely related to "2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide" have been synthesized and characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, demonstrating anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

Another study focused on the synthesis, antibacterial, and antifungal activity of pyrazoline and pyrazole derivatives incorporating the benzenesulfonamide moiety. These compounds were evaluated against various pathogenic bacterial strains and fungi, demonstrating significant antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Hassan, 2013).

Photodynamic Therapy for Cancer Treatment

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated their high singlet oxygen quantum yield, making them promising Type II photosensitizers for the treatment of cancer in photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms (Pişkin et al., 2020).

COX-2 Inhibition and Anti-Inflammatory Activity

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared, evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, leading to the identification of potent and selective inhibitors of COX-2, including celecoxib, which is in clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antidiabetic Activity

Some derivatives were explored for their antidiabetic activity, indicating potential hypoglycemic agents. This showcases the chemical's versatility in research applications beyond its initial scope (Soliman, 1979).

Properties

IUPAC Name

2,5-dimethyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2S/c1-11-5-6-12(2)14(9-11)25(23,24)20-7-4-8-22-13(3)10-15(21-22)16(17,18)19/h5-6,9-10,20H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJFZSIZZBAZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.